Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
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Overview
Description
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is a chemical compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl ester group at the 7th position of the benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with tert-butyl acrylate in the presence of a base, such as sodium hydride, to form the benzothiazine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key functional groups on the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Lacks the tert-butyl ester group, which can affect its reactivity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different ring structure and exhibits distinct chemical properties and applications.
Uniqueness
Tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)9-4-5-10-11(8-9)17-7-6-14-10/h4-5,8,14H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIEDRUFWLXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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